molecular formula C9H9ClN2S B12934671 1H-Benzimidazole, 5-chloro-1-methyl-2-(methylthio)- CAS No. 145543-38-0

1H-Benzimidazole, 5-chloro-1-methyl-2-(methylthio)-

Cat. No.: B12934671
CAS No.: 145543-38-0
M. Wt: 212.70 g/mol
InChI Key: AGJUGSILXZJETL-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 5-chloro-1-methyl-2-(methylthio)- (hereafter referred to as Compound A) is a substituted benzimidazole derivative characterized by:

  • A chloro group at the 5-position of the benzimidazole core.
  • A methyl group at the 1-position.
  • A methylthio (-SMe) group at the 2-position.

This compound is synthesized via coupling reactions involving precursors like 5-chloro-1-methyl-2-(methylthio)-6-carboxylic acid under microwave irradiation with activating agents such as 1,1′-carbonyldiimidazole (CDI) . Its structural features are critical for interactions with biological targets, particularly in antiparasitic applications, as inferred from analogs .

Properties

CAS No.

145543-38-0

Molecular Formula

C9H9ClN2S

Molecular Weight

212.70 g/mol

IUPAC Name

5-chloro-1-methyl-2-methylsulfanylbenzimidazole

InChI

InChI=1S/C9H9ClN2S/c1-12-8-4-3-6(10)5-7(8)11-9(12)13-2/h3-5H,1-2H3

InChI Key

AGJUGSILXZJETL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N=C1SC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from appropriately substituted o-phenylenediamine derivatives or related intermediates, followed by cyclization, substitution, and alkylation steps to introduce the chloro, methyl, and methylthio groups at the desired positions.

Stepwise Synthesis Approach

Step 1: Formation of 5-chloro-o-phenylenediamine or related intermediate

  • Starting from 4,5-dichloro-2-nitroaniline or similar chlorinated aromatic amines, nucleophilic substitution and reduction steps yield the o-phenylenediamine intermediate with chlorine at the 5-position.
  • Reduction of nitro groups to amines is commonly performed using SnCl2·2H2O or other reducing agents under controlled conditions.

Step 2: Cyclocondensation to form 2-mercaptobenzimidazole

  • The o-phenylenediamine intermediate undergoes cyclocondensation with carbon disulfide (CS2) in an ethanol-potassium hydroxide (EtOH-KOH) solution to form 2-mercaptobenzimidazole derivatives.
  • This step introduces the thiol functionality at the 2-position of the benzimidazole ring.

Step 3: Methylation of the thiol and nitrogen atoms

  • The 2-mercaptobenzimidazole is selectively monoalkylated with methyl iodide (CH3I) in acetone with KOH as a base to yield the 2-(methylthio) substitution.
  • Concurrently or subsequently, methylation at the N-1 position is achieved under similar alkylation conditions, ensuring selective substitution without overalkylation.

Step 4: Purification

  • The crude product is purified by recrystallization or column chromatography using solvents such as ethanol, methanol, or petroleum ether/ethyl acetate mixtures to obtain the pure 1H-Benzimidazole, 5-chloro-1-methyl-2-(methylthio)- compound.

Alternative Synthetic Routes

  • Some methods involve the initial synthesis of 2-(methylthio)-1H-benzimidazole derivatives followed by chlorination at the 5-position using electrophilic chlorinating agents.
  • Other approaches use nucleophilic substitution reactions on 5-substituted benzimidazole precursors with methylthiolating agents or methyl iodide for methylthio and methyl substitutions, respectively.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Reduction of nitro to amine SnCl2·2H2O, EtOH, reflux ~85-90 Efficient reduction of nitro groups
Cyclocondensation with CS2 CS2, EtOH-KOH, room temperature ~75-80 Formation of 2-mercaptobenzimidazole
Methylation (thiol and N-1) CH3I, acetone, KOH, room temperature ~70-85 Selective monoalkylation
Purification Recrystallization or column chromatography - High purity product obtained

These yields are typical based on reported literature procedures and may vary depending on scale and exact conditions.

Analytical Characterization Supporting Preparation

  • Spectroscopic Methods: FT-IR, ^1H NMR, and ^13C NMR confirm the presence of methylthio, methyl, and chloro substituents on the benzimidazole ring.
  • Physical Constants: Melting points and chromatographic behavior are consistent with the expected structure.
  • Purity Assessment: Chromatographic purification ensures removal of side products and unreacted starting materials.

Summary of Key Research Findings

  • The synthetic route involving reduction of chlorinated nitroanilines, cyclocondensation with CS2, and selective methylation is well-established and reproducible.
  • The methylthio group introduction via methylation of the mercapto intermediate is efficient and selective.
  • Chlorine substitution at the 5-position is stable under the reaction conditions used for methylation.
  • Purification by recrystallization or chromatography yields analytically pure compounds suitable for further biological or chemical studies.

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorine

The chlorine atom at position 5 undergoes nucleophilic substitution under controlled conditions:

Reaction TypeReagents/ConditionsProductYieldSource
ChloroacetylationChloroacetyl chloride, DMF, 0°C → RT2-Chloro-1-(2-(methylthio)-1H-benzimidazol-1-yl)ethanone85%
Piperazine couplingp-Phenylenediamine, diazotizationPyrazole derivatives (7a-e)60-75%

Key factors influencing reactivity:

  • Base selection : Sodium hydride enhances deprotonation at N1, activating the ring for substitution .

  • Temperature control : Reactions initiated at 0°C prevent side reactions .

N-Alkylation and Acylation

The benzimidazole nitrogen undergoes functionalization:

ReactionConditionsProductApplication
N-MethylationMethyl iodide, NaOH, THF, RT1-Methyl derivativesEnhanced bioactivity
Boc ProtectionDi-tert-butyl dicarbonate, THFtert-Butyl carbamate-protected derivativeIntermediate for coupling

Steric effects from the 1-methyl group direct substitutions to the C5 chlorine position.

Methylthio Group Modifications

The methylthio (-SMe) group participates in displacement reactions:

TransformationReagentsOutcomeImpact on Activity
Propylthio exchangePropylthiol, base5-Chloro-1-methyl-2-(propylthio) analog60% reduced inhibition
Oxidation(Not explicitly reported)Potential sulfoxide/sulfone formationRequires investigation

Structural studies show that bulkier thioether groups decrease target binding affinity .

Cycloaddition Reactions

The azide derivative enables click chemistry applications:

text
Synthesis pathway: 1. Azide formation: NaN₃, DMF → 2-Azido-1-(2-(methylthio)-1H-benzimidazol-1-yl)ethanone[3] 2. 1,3-Dipolar cycloaddition: α,β-unsaturated carbonyls → 1,2,3-Triazole derivatives (4a-e)

Triazole derivatives demonstrate enhanced antimicrobial activity compared to parent compounds .

Reaction Optimization Considerations

  • Purification : Recrystallization (ethanol) and column chromatography (silica gel, petroleum ether/EtOAc) are standard

  • Monitoring : TLC (Rf 0.3-0.5 in 7:3 hexane/EtOAc) ensures reaction completion

  • Yield determinants :

    • Excess methyl iodide (1.1 eq) for complete N-methylation

    • Anhydrous conditions for azide formation

These reaction pathways enable tailored modifications for pharmaceutical development, particularly in antiparasitic agent design . The chlorine and methylthio groups provide orthogonal reactivity for sequential functionalization strategies.

Scientific Research Applications

While comprehensive data tables and case studies for the specific compound "1H-Benzimidazole, 5-chloro-1-methyl-2-(methylthio)-" are not available in the search results, information regarding benzimidazole derivatives and their applications can be compiled.

About Benzimidazoles
Benzimidazoles are a class of heterocyclic organic compounds featuring a benzene ring fused to an imidazole ring . They have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science . Benzimidazole derivatives exhibit diverse biological activities, including antimicrobial, anthelmintic, and anticancer properties .

Synonyms for 5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol
The PubChem database provides several synonyms for a closely related compound, 5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol, which may be relevant due to the structural similarity. These include :

  • 5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol
  • 5-chloro-1-methyl-1H-1,3-benzodiazole-2-thiol
  • 2H-Benzimidazole-2-thione,5-chloro-1,3-dihydro-1-methyl-(9CI)
  • 6-chloro-3-methyl-1H-benzimidazole-2-thione

General Applications of Benzimidazole Derivatives

  • Antimicrobial Activity : Benzimidazole derivatives have demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria . Some compounds have shownMinimum Inhibitory Concentrations (MICs) between 1 and 16 µg/mL against various strains .
  • Anthelmintic Activity : Certain benzimidazole derivatives exhibit anthelmintic activity against parasites like Trichinella spiralis and Pheretima Posthuma . In some cases, their activity is higher than that of commonly used drugs like albendazole .
  • Anticancer Activity : Some benzimidazole derivatives have shown anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, central nervous system, ovary, kidney, prostate, and breast cancers .
  • Pharmaceutical Applications : Imidazole derivatives, closely related to benzimidazoles, are used as pharmaceuticals . Examples include Levetiracetam, an antiepileptic drug . Certain imidazole derivatives have shown potential as inhibitors .
  • Other Potential Applications : Benzimidazoles and their derivatives have been explored for various other applications, including their use as protective agents for the central nervous system .

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Key structural analogs and their substituents are summarized below:

Compound Substituents Biological Activity Key References
Compound A 5-Cl, 1-Me, 2-MeS Potential antiparasitic
Triclabendazole 6-Cl, 2-MeS, 5-(2,3-dichlorophenoxy) Anthelmintic (fascioliasis)
Compound [370] 2-MeS, 5-NO₂ Antigiardial (IC₅₀: 3.95 µM)
Omeprazole precursor 2-MeS, 5-OMe, 4-OMe-3,5-diMe-pyridinyl Prodrug (gastric acid suppression)
2-(Phenylethylthio)-5-Me 2-(PhCH₂CH₂S), 5-Me Unspecified (structural analog)
Key Observations:

Position 2 (Methylthio Group):

  • The 2-MeS group is a common feature in antiparasitic benzimidazoles (e.g., Compound [370]) and prodrugs like omeprazole . This group enhances sulfur-mediated interactions with enzyme active sites or facilitates oxidation to sulfoxide/sulfone metabolites .
  • In Compound A , the 2-MeS group may contribute to antiparasitic activity, though direct evidence is lacking in the provided data.

Position 5 (Chloro vs. Nitro/Methoxy):

  • The 5-Cl substituent in Compound A increases lipophilicity (logP) compared to 5-nitro (electron-withdrawing) or 5-OMe (electron-donating) groups. This could improve membrane permeability but may reduce solubility .
  • In Compound [370], the 5-nitro group enhances antiparasitic potency (IC₅₀: 3.95 µM vs. benznidazole: 15.8 µM) , suggesting that electron-withdrawing groups at position 5 optimize activity.

Position 1 (Methyl Group):

  • The 1-Me group in Compound A may sterically hinder metabolic degradation, improving stability compared to unsubstituted analogs (e.g., 2-MeS-benzimidazole in ).

Physicochemical Properties

Calculated properties of Compound A and analogs are inferred from structural

Property Compound A (5-Cl,1-Me,2-MeS) 2-MeS-Benzimidazole Triclabendazole
logP (estimated) ~2.5–3.0 1.803 4.1 (reported)
Hydrogen Bond Acceptors 3 (N, S, Cl) 2 (N, S) 5 (N, S, Cl, O)
Molecular Weight ~230–240 150.21 359.65

    Biological Activity

    1H-Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiparasitic, and anticancer properties. The compound 1H-Benzimidazole, 5-chloro-1-methyl-2-(methylthio)- is notable for its potential therapeutic applications. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and case studies.

    Antiparasitic Activity

    Recent studies have demonstrated significant antiparasitic activity of benzimidazole derivatives. For instance, a series of 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives exhibited promising in vitro activity against parasites such as Giardia intestinalis and Trichomonas vaginalis, with IC50 values in the nanomolar range . This suggests that modifications to the benzimidazole core can enhance biological efficacy.

    Antimicrobial Activity

    Benzimidazole derivatives have also shown notable antimicrobial properties. In a study evaluating various benzimidazole compounds, some derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with specific substitutions showed minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like ampicillin .

    CompoundMIC (µg/ml)Target Organism
    150S. typhi
    2250C. albicans
    362.5E. coli

    Anticancer Activity

    The anticancer potential of benzimidazole derivatives has been explored in various studies. One study highlighted the ability of certain benzimidazole compounds to induce apoptosis in cancer cell lines by generating reactive oxygen species (ROS) and causing DNA damage . Specifically, complexes derived from benzimidazoles were found to sensitize melanoma cells to radiation therapy, enhancing treatment efficacy without harming normal cells .

    The mechanisms through which 1H-Benzimidazole, 5-chloro-1-methyl-2-(methylthio)- exerts its biological effects are multifaceted:

    • Enzyme Inhibition : Many benzimidazole derivatives act as enzyme inhibitors. For example, they can inhibit enzymes involved in nucleic acid synthesis or metabolic pathways critical for parasite survival.
    • Interaction with Cellular Targets : The compound may bind to specific receptors or proteins within cells, altering their function and leading to cell death or growth inhibition .
    • Induction of Apoptosis : The generation of ROS and subsequent DNA damage has been linked to apoptosis in cancer cells, highlighting a potential pathway for anticancer activity .

    Study on Antiparasitic Activity

    In a comprehensive study involving various benzimidazole derivatives, compounds were synthesized and tested for their antiparasitic effects against Trichomonas vaginalis. Results indicated that certain derivatives outperformed traditional treatments like metronidazole and albendazole, suggesting a promising avenue for drug development against parasitic infections .

    Study on Antimicrobial Efficacy

    Another study focused on the antimicrobial properties of benzimidazole derivatives against Staphylococcus aureus. The results showed that specific structural modifications could significantly enhance antibacterial activity compared to standard antibiotics .

    Q & A

    What are the common synthetic routes for 5-chloro-1-methyl-2-(methylthio)-1H-benzimidazole?

    Basic Research Question
    The compound is typically synthesized via condensation reactions involving substituted o-phenylenediamine derivatives. A key method involves reacting precursors like 1,1-bis(methylthio)-2-nitroethylene with substituted amines under reflux conditions. For example, multicomponent reactions can introduce thiophene or pyrazine substituents by using intermediates such as 3-(2-chloro-2-phenylethyl)thiophene or 2-[chloro(phenyl)methyl]pyrazine . Optimization often includes catalysts like potassium carbonate or sodium methoxide, with purification via column chromatography or recrystallization .

    How is the compound characterized using spectroscopic and computational methods?

    Basic Research Question
    Characterization employs ¹H/¹³C NMR to confirm substitution patterns (e.g., methylthio or chloro groups) and IR spectroscopy to identify functional groups like C-S or C-Cl bonds. High-resolution mass spectrometry (HRMS) validates molecular weight. Advanced studies use density functional theory (DFT) (e.g., B3LYP/6-31G*) to optimize geometries and predict electronic properties, ensuring structural assignments align with experimental data .

    What safety protocols are recommended for handling this compound?

    Basic Research Question
    Follow laboratory safety guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. For disposal, neutralize with water or incinerate in a certified facility. Refer to Safety Data Sheets (SDS) for spill management (e.g., absorb with inert material) and emergency contacts .

    How can reaction conditions be optimized to improve synthetic yields?

    Advanced Research Question
    Yields depend on reaction time, temperature, and catalyst choice. For instance, refluxing with anhydrous magnesium chloride and sodium methoxide in methanol increases efficiency by stabilizing intermediates. Post-reaction purification via solvent extraction (e.g., ethyl acetate/water) and chilling to 0°C enhances crystallization. Monitor purity using HPLC (>95% purity achievable) .

    How can contradictions in biological activity data (e.g., enzyme inhibition vs. antiprotozoal effects) be resolved?

    Advanced Research Question
    Discrepancies may arise from assay conditions (e.g., pH, enzyme isoforms) or compound stability. Use in silico docking (e.g., molecular dynamics simulations) to predict binding affinities to targets like α-glucosidase or protozoal enzymes. Validate with dose-response assays and compare with structurally analogous benzimidazoles to isolate substituent-specific effects .

    What role does X-ray crystallography play in resolving structural ambiguities?

    Advanced Research Question
    Single-crystal X-ray diffraction determines bond angles (e.g., C2–N1–C7 = 110.6°) and confirms substituent positions. For example, studies on related benzimidazoles reveal planar geometries and hydrogen-bonding networks. Pair crystallographic data with DFT-calculated bond lengths to resolve disorder or polymorphism in crystal lattices .

    How do computational studies enhance understanding of electronic properties?

    Advanced Research Question
    DFT calculations predict HOMO-LUMO gaps to assess charge transfer potential. For 2-(methylthio)-benzimidazoles, electron-withdrawing groups (e.g., Cl) lower LUMO energies, enhancing reactivity. Vibrational Energy Distribution Analysis (VEDA) further correlates IR peaks with specific vibrational modes (e.g., C–S stretching at ~650 cm⁻¹) .

    What strategies mitigate by-product formation during synthesis?

    Advanced Research Question
    By-products (e.g., isomers or nitro-reduction products) are minimized by controlling stoichiometry and reaction time. For example, using malononitrile as a scavenger in multicomponent reactions reduces side reactions. Purification via preparative TLC or gradient HPLC isolates the target compound .

    How is the compound’s stability assessed under varying storage conditions?

    Advanced Research Question
    Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC-UV or LC-MS . Hydrolytic stability is tested in buffered solutions (pH 1–9), while photostability is assessed under UV light. Degradation products (e.g., sulfoxide derivatives) are identified using HRMS/MS .

    What advanced applications exist for this compound in medicinal chemistry?

    Advanced Research Question
    The methylthio group enhances antiprotozoal activity (e.g., giardiasis) by targeting tubulin polymerization. In cancer research, benzimidazole derivatives act as Hedgehog pathway inhibitors (e.g., SANT-2 analogs) by binding Smoothened receptors. Structure-activity relationship (SAR) studies optimize substituents for selectivity .

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